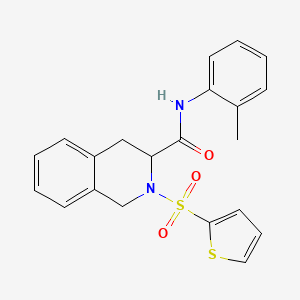

N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a tetrahydroisoquinoline (THIQ) derivative characterized by a thiophene-2-sulfonyl moiety at position 2 and a 2-methylphenyl carboxamide group at position 2. THIQ scaffolds are widely explored in medicinal chemistry due to their structural rigidity and versatility in targeting diverse biological pathways, including central nervous system (CNS) disorders and enzyme modulation .

Properties

IUPAC Name |

N-(2-methylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-15-7-2-5-10-18(15)22-21(24)19-13-16-8-3-4-9-17(16)14-23(19)28(25,26)20-11-6-12-27-20/h2-12,19H,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBAKHGVZINQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide likely involves multiple steps, including the formation of the tetrahydroisoquinoline core, introduction of the sulfonyl group, and attachment of the carboxamide moiety. Common synthetic routes might include:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Sulfonyl Group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Attachment of the Carboxamide Group: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized at the thiophene or tetrahydroisoquinoline moieties using oxidizing agents like m-CPBA or KMnO4.

Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like LiAlH4.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, KMnO4, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties . A study demonstrated that certain analogs of tetrahydroisoquinoline show potent activity against various pathogenic bacteria and fungi. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways, making this compound a candidate for further exploration in antimicrobial therapies.

Anticancer Potential

The structural characteristics of N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide suggest potential anticancer activity . Compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The thiophene moiety may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects . Similar tetrahydroisoquinoline derivatives have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative processes. This could be particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria at relatively low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. Mechanistic studies suggested that it activates caspase pathways leading to programmed cell death.

Case Study 3: Neuroprotection in Animal Models

Animal models treated with this compound demonstrated improved cognitive function compared to controls in models of neurodegeneration. Behavioral tests indicated enhanced memory retention and reduced neuroinflammation markers.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural differences among analogues lie in the sulfonyl group and the carboxamide substituent. The following table summarizes critical comparisons:

Key Observations :

Pharmacological Potential

- The 2-methylphenyl group may similarly modulate P2X7 receptor affinity.

- Enzyme Inhibitors: Compounds such as (4S)-6-chloro-N-(isoquinolin-4-yl)-THIQ-4-carboxamide target 3C-like proteases, indicating that sulfonamide-THIQ hybrids could be tailored for enzyme inhibition.

Biological Activity

N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of the thiophene-2-sulfonyl group and the carboxamide moiety enhances its pharmacological profile. The IUPAC name for this compound is N-[(2-methylphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O3S2 |

| Molecular Weight | 378.51 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial properties. A study highlighted that certain THIQ analogs demonstrate potent activity against various pathogenic bacteria and fungi. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Specifically, studies have shown that related compounds can reduce oxidative stress and prevent neuronal apoptosis in models of Parkinson's disease .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory disorders .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the tetrahydroisoquinoline scaffold significantly influence biological activity. For instance:

- Substituents on the aromatic ring : The presence of electron-donating groups like methyl enhances activity.

- Sulfonamide group : This functional group is crucial for antimicrobial efficacy.

Study 1: Neuroprotective Effects

In a chronic administration study on C57BL/6J mice, this compound was shown to reduce the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra. This suggests a neuroprotective effect against dopaminergic neuron degeneration .

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several THIQ analogs against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant inhibition zones, indicating robust antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.